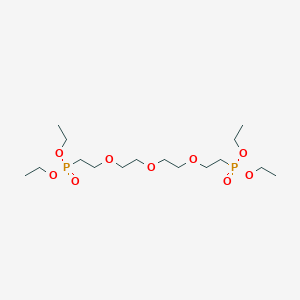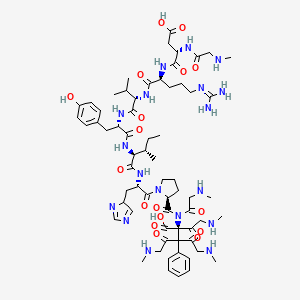
PF-06372865
Übersicht
Beschreibung
Darigabat ist ein GABAerges Medikament, das zur Behandlung von lichtempfindlicher Epilepsie, fokalen Anfällen, Panikstörungen und anderen Angststörungen entwickelt wird . Es wirkt als positiver allosterischer Modulator von GABA A-Rezeptoren und zielt dabei speziell auf Rezeptoren ab, die Alpha-2-, Alpha-3- und Alpha-5-Untereinheiten enthalten .
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für Darigabat beinhalten die rationale Gestaltung einer oral verfügbaren Verbindung, die selektiv auf bestimmte GABA A-Rezeptoruntereinheiten abzielt . Die industriellen Produktionsverfahren sind in der verfügbaren Literatur nicht explizit beschrieben, aber die Verbindung ist so konzipiert, dass sie oral verabreicht wird .
Analyse Chemischer Reaktionen
Darigabat durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Interaktion mit GABA A-Rezeptoren betreffen. Es wirkt als positiver allosterischer Modulator und verstärkt die Wirkung des Neurotransmitters Gamma-Aminobuttersäure (GABA), ohne die normale neuronale Aktivität zu blockieren oder zu übererregenden . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Modulation der neuronalen Aktivität, die zu einer verringerten neuronalen Hypererregbarkeit führt .
Wissenschaftliche Forschungsanwendungen
Darigabat wird zur Behandlung von Epilepsie und Panikstörungen entwickelt . Es hat sich gezeigt, dass es ein antiepileptisches Potenzial aufweist, das mit dem von derzeit verfügbaren Benzodiazepinen vergleichbar ist, jedoch mit reduzierter Toleranz, Sedierung und Abhängigkeitspotenzial . Die Verbindung wird auch in klinischen Studien auf ihre Wirksamkeit bei der Behandlung von medikamentenresistenten fokalen Anfällen und Panikstörungen untersucht .
Wirkmechanismus
Darigabat wirkt als positiver allosterischer Modulator von GABA A-Rezeptoren und zielt dabei speziell auf Rezeptoren ab, die Alpha-2-, Alpha-3- und Alpha-5-Untereinheiten enthalten . Nach Aktivierung öffnen sich diese Rezeptoren und ermöglichen den Eintritt von Chloridionen in das Neuron, wodurch die Aktivität des Neurons gehemmt und die Signalübertragung reduziert wird . Diese Wirkung trägt dazu bei, die Gehirnhyperexcitabilität und Hypererregbarkeit zu kontrollieren .
Wirkmechanismus
Darigabat acts as a positive allosteric modulator of GABA A receptors, specifically targeting receptors containing alpha-2, alpha-3, and alpha-5 subunits . Upon activation, these receptors open and allow chloride ions to move into the neuron, inhibiting the neuron’s activity and reducing signal transmission . This action helps control brain hyper-excitability and hyperexcitation .
Vergleich Mit ähnlichen Verbindungen
Darigabat ist einzigartig in seiner selektiven Zielsetzung von GABA A-Rezeptoren, die Alpha-2-, Alpha-3- und Alpha-5-Untereinheiten enthalten, mit minimaler Aktivität an Rezeptoren, die Alpha-1-Untereinheiten enthalten . Diese selektive Zielsetzung trägt dazu bei, die negativen Nebenwirkungen von Sedierung und dem Potenzial für Sucht zu minimieren, die bei traditionellen nicht-selektiven GABA A-Rezeptor-Modulatoren wie Benzodiazepinen beobachtet werden . Ähnliche Verbindungen umfassen andere positive allosterische Modulatoren von GABA A-Rezeptoren, wie z. B. Staccato Alprazolam, ENX-101, ETX155 und LPCN 2101 .
Eigenschaften
IUPAC Name |
7-ethyl-4-[3-(4-ethylsulfonyl-2-methoxyphenyl)-4-fluorophenyl]imidazo[4,5-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-4-27-13-24-21-18(12-25-26-22(21)27)14-6-9-19(23)17(10-14)16-8-7-15(11-20(16)30-3)31(28,29)5-2/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQXDBPTFOCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=NC=C2C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)S(=O)(=O)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614245-70-3 | |
| Record name | Darigabat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1614245703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARIGABAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9BP19HZ3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














